![molecular formula C8H6N2O3S B2703236 甲基4-氧代-3H-噻吩并[2,3-d]嘧啶-6-羧酸酯 CAS No. 86762-08-5](/img/structure/B2703236.png)

甲基4-氧代-3H-噻吩并[2,3-d]嘧啶-6-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

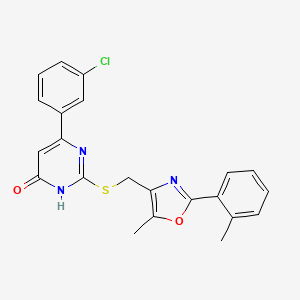

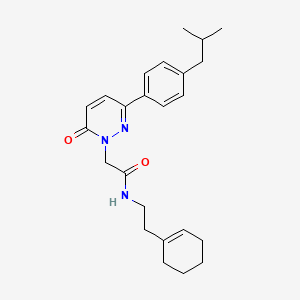

“Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 86762-08-5 . It has a molecular weight of 210.21 .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving thieno[2,3-d]pyrimidines. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

“Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate” has a molecular weight of 210.21 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.科学研究应用

- Researchers have explored Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate derivatives as potential antitumor agents. For instance, a recent study synthesized novel thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors, demonstrating promising antiproliferative activity against cancer cell lines such as SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 . Compound 12e exhibited remarkable antitumor activity and low toxicity against HEK293T cells.

- Additionally, modifications of the compound’s structure have been investigated to enhance its antitumor effects. Piperidine-2,6-dione and benzyl-linked morpholine were found to improve antitumor activity .

- Researchers have designed and synthesized a series of 4-amino-thieno[2,3-d]pyrimidines as activators of P-gp-mediated daunorubicin transport. These compounds were evaluated for their cytotoxicity and antiproliferative activity .

- Piritrexim, a related compound, inhibited DHFR and demonstrated good antitumor effects in a carcinosarcoma rat model .

- Preliminary SAR studies have revealed insights into the compound’s structure. For example, piperidine-2,6-dione was identified as a suitable moiety for P1, while benzyl-linked morpholine was beneficial for P5, both contributing to improved antitumor activities .

- Researchers have correlated cytotoxic activity results with specific structural features of Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate derivatives. Understanding these relationships can guide further optimization and evaluation of new EZH2 inhibitors .

- Compound 12e significantly affected lymphoma cell morphology and induced apoptosis in SU-DHL-6 cells in a concentration-dependent manner. It also inhibited cell migration, suggesting potential therapeutic applications .

Antitumor Agents

P-glycoprotein (P-gp) Mediated Transport Activators

Dihydrofolate Reductase (DHFR) Inhibition

Structure-Activity Relationship (SAR) Studies

Cytotoxic Activity and Structural Features

Lymphoma Cell Morphology and Apoptosis Induction

作用机制

The exact mechanism of action would depend on the specific structure and functional groups present in the compound. It’s also important to note that the efficacy and stability of such compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, H335, and precautionary statements such as P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

属性

IUPAC Name |

methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8(12)5-2-4-6(11)9-3-10-7(4)14-5/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVXTWOIKCSULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide](/img/structure/B2703159.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2703165.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2703168.png)

![6-bromo-9H-pyrido[2,3-b]indole](/img/structure/B2703169.png)

![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2703174.png)